molecular formula C18H12Cl2N2O3 B4945430 N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B4945430
M. Wt: 375.2 g/mol
InChI Key: VYPRHIPZQAZUQD-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a furan ring, a carboxamide group, and a dichlorophenyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid. This is followed by the introduction of the 2,4-dichlorophenyl group through a carbamoylation reaction. The final step involves the coupling of the intermediate with the phenyl ring to form the desired compound. Common reagents used in these reactions include dichlorophenyl isocyanate and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]benzamide
  • N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Uniqueness

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide is unique due to its furan ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the furan ring can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-12-5-8-15(14(20)10-12)22-17(23)11-3-6-13(7-4-11)21-18(24)16-2-1-9-25-16/h1-10H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPRHIPZQAZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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